molecular formula C7H11NO3 B13412121 4-methyl-2-nitrocyclohexan-1-one,Mixtureofdiastereomers

4-methyl-2-nitrocyclohexan-1-one,Mixtureofdiastereomers

Cat. No.: B13412121
M. Wt: 157.17 g/mol
InChI Key: STBYITJJVAURNA-UHFFFAOYSA-N
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Description

4-methyl-2-nitrocyclohexan-1-one, a mixture of diastereomers, is a chemical compound with a complex structure and unique properties. It is extensively used in scientific research due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-nitrocyclohexan-1-one typically involves the nitration of 4-methylcyclohexanone. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The mixture of diastereomers is obtained due to the presence of chiral centers in the molecule .

Industrial Production Methods

Industrial production of 4-methyl-2-nitrocyclohexan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure the desired yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-nitrocyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro acids.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro acids.

    Reduction: Amines.

    Substitution: Various substituted cyclohexanones depending on the reagent used.

Scientific Research Applications

4-methyl-2-nitrocyclohexan-1-one is used in a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules.

    Biology: The compound is used to study biological processes and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: The compound is used in the development of innovative materials and chemical products.

Mechanism of Action

The mechanism of action of 4-methyl-2-nitrocyclohexan-1-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-methylcyclohexanone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-nitrocyclohexanone: Similar structure but different substitution pattern, leading to different reactivity and applications.

Uniqueness

4-methyl-2-nitrocyclohexan-1-one’s unique combination of a methyl and nitro group on the cyclohexanone ring makes it particularly valuable for specific research applications. Its mixture of diastereomers provides additional complexity, allowing for the study of stereochemical effects in chemical and biological processes .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

4-methyl-2-nitrocyclohexan-1-one

InChI

InChI=1S/C7H11NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h5-6H,2-4H2,1H3

InChI Key

STBYITJJVAURNA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(C1)[N+](=O)[O-]

Origin of Product

United States

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